molecular formula C18H18BrF2N B045771 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide CAS No. 111627-29-3

4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide

Cat. No.: B045771
CAS No.: 111627-29-3
M. Wt: 366.2 g/mol
InChI Key: QYGTZLORLCADEX-UHFFFAOYSA-N
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Description

4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C18H18BrF2N and its molecular weight is 366.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Evaluation of Ligands for D2-like Receptors : Research on arylcycloalkylamines, including phenyl piperidines, investigates how arylalkyl substituents can influence the potency and selectivity of binding affinity at D2-like receptors. This study illustrates the importance of specific pharmacophoric groups in designing antipsychotic agents, suggesting a broader context in which similar compounds could be studied for their interactions with neuroreceptors (Sikazwe et al., 2009).

  • Nucleophilic Aromatic Substitution of the Nitro-group : This research demonstrates the chemical reactivity of piperidine with nitro-substituted benzene derivatives, showcasing a fundamental reaction mechanism that could be relevant for modifying or synthesizing compounds similar to 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide. Such mechanisms are crucial for understanding how to design and synthesize novel compounds with specific desired properties (Pietra & Vitali, 1972).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources . It’s possible that it could interact with biological systems in a variety of ways, depending on its specific chemical properties and the context in which it is used.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

4-[bis(4-fluorophenyl)methylidene]piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N.BrH/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14;/h1-8,21H,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGTZLORLCADEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598080
Record name 4-[Bis(4-fluorophenyl)methylidene]piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111627-29-3
Record name 4-[Bis(4-fluorophenyl)methylidene]piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 164 g (0.342 mole) of α,α-bis(4-fluorophenyl)-1-(phenylsulfonyl)-4-piperidinemethanol and 80 g (0.85 mole) of phenol in 700 ml of 48% hydrobromic acid was heated at reflux for 7 hr and then was stirred at room temperature for 9 hr. The hydrobromic acid solution was decanted from a gum in the bottom of the reaction flask. The gum was triturated with ~1 liter of ether, and a tan solid formed. The solid was washed with several portions of ether and was dried under high vacuum to give 9.13 g (73%) of slightly impure title product, mp 211°-215° C. A small sample of this solid was recrystallized from methanol to give an analytically pure sample as a crystalline solid, mp 216°-218° C.
Name
α,α-bis(4-fluorophenyl)-1-(phenylsulfonyl)-4-piperidinemethanol
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One

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